molecular formula C11H11ClN2O3 B12060858 3-(7-chloro-2-oxo-3,4-dihydroquinoxalin-1-yl)propanoic acid

3-(7-chloro-2-oxo-3,4-dihydroquinoxalin-1-yl)propanoic acid

Cat. No.: B12060858
M. Wt: 254.67 g/mol
InChI Key: NQQAASICWNSKLF-UHFFFAOYSA-N
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Description

3-(7-chloro-2-oxo-3,4-dihydroquinoxalin-1-yl)propanoic acid is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a quinoxaline core with a chlorine atom at the 7th position and a propanoic acid group at the 1st position. Quinoxalines are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-chloro-2-oxo-3,4-dihydroquinoxalin-1-yl)propanoic acid typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as 1,2-dicarbonyl compounds.

    Introduction of the Propanoic Acid Group: The propanoic acid group can be introduced through a nucleophilic substitution reaction using appropriate alkylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(7-chloro-2-oxo-3,4-dihydroquinoxalin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-diones.

    Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Quinoxaline-2,3-diones

    Reduction: Dihydroquinoxaline derivatives

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used

Scientific Research Applications

3-(7-chloro-2-oxo-3,4-dihydroquinoxalin-1-yl)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and antiviral activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(7-chloro-2-oxo-3,4-dihydroquinoxalin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-oxo-4-propyl-3,4-dihydroquinoxalin-2-yl)propanoic acid
  • 3-(7-chloro-4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid
  • 3-(7-chloro-3-oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl-2-thiophenecarboxylic acid methyl ester

Uniqueness

3-(7-chloro-2-oxo-3,4-dihydroquinoxalin-1-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 7th position and the propanoic acid group at the 1st position contribute to its unique reactivity and potential therapeutic applications.

Properties

Molecular Formula

C11H11ClN2O3

Molecular Weight

254.67 g/mol

IUPAC Name

3-(7-chloro-2-oxo-3,4-dihydroquinoxalin-1-yl)propanoic acid

InChI

InChI=1S/C11H11ClN2O3/c12-7-1-2-8-9(5-7)14(4-3-11(16)17)10(15)6-13-8/h1-2,5,13H,3-4,6H2,(H,16,17)

InChI Key

NQQAASICWNSKLF-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C2=C(N1)C=CC(=C2)Cl)CCC(=O)O

Origin of Product

United States

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